molecular formula C9H14N4O2S B12925166 N-Isopropyl-N'-(1,3,4-thiadiazol-2-yl)succinamide CAS No. 107811-27-8

N-Isopropyl-N'-(1,3,4-thiadiazol-2-yl)succinamide

Cat. No.: B12925166
CAS No.: 107811-27-8
M. Wt: 242.30 g/mol
InChI Key: CSSYWLJETIHDEA-UHFFFAOYSA-N
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Description

N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide typically involves the reaction of succinic anhydride with isopropylamine to form N-isopropylsuccinimide. This intermediate is then reacted with thiosemicarbazide to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide stands out due to its specific combination of the isopropyl group and the thiadiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

107811-27-8

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

IUPAC Name

N'-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)butanediamide

InChI

InChI=1S/C9H14N4O2S/c1-6(2)11-7(14)3-4-8(15)12-9-13-10-5-16-9/h5-6H,3-4H2,1-2H3,(H,11,14)(H,12,13,15)

InChI Key

CSSYWLJETIHDEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCC(=O)NC1=NN=CS1

Origin of Product

United States

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